5-Formylthiazole-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

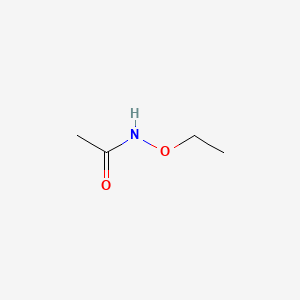

“5-formyl-1,3-thiazole-2-carbonitrile” is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole and its derivatives have been an important heterocycle in the world of chemistry for many decades . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Molecular Structure Analysis

Thiazoles are planar molecules characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Aplicaciones Científicas De Investigación

5-Formylthiazole-2-carbonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds and biologically active compounds. It has also been used in the synthesis of peptides and peptidomimetics. This compound has also been used as a catalyst in organic reactions, and it has been used in the synthesis of fluorescent probes and dyes.

Mecanismo De Acción

5-Formylthiazole-2-carbonitrile is a heterocyclic compound with a wide range of applications in the fields of organic synthesis and biochemistry. The mechanism of action of this compound is not well understood, but it is believed to be involved in the formation of covalent bonds between molecules. It has been suggested that this compound can act as a nucleophile, which can react with electrophiles to form covalent bonds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound can act as an antioxidant, which can protect cells from oxidative damage. It has also been suggested that this compound can act as an anti-inflammatory agent, and it has been shown to inhibit the release of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-Formylthiazole-2-carbonitrile in lab experiments is its versatility. It can be used in a wide range of organic synthesis and biochemistry applications. Furthermore, this compound is relatively safe to use and is non-toxic. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

Future research on 5-Formylthiazole-2-carbonitrile should focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in drug discovery and development. Additionally, further research should be conducted to explore its potential use as a catalyst and its potential applications in the synthesis of novel heterocyclic compounds. Finally, further research should be conducted to explore its potential uses in the synthesis of fluorescent probes and dyes.

Métodos De Síntesis

5-Formylthiazole-2-carbonitrile can be synthesized from 1,3-dithiane and formaldehyde in the presence of a base. The reaction of 1,3-dithiane and formaldehyde in the presence of a base yields this compound in high yields. The reaction is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction is usually conducted at room temperature, but it can be accelerated by heating the reaction mixture.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 5-formyl-1,3-thiazole-2-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-aminothiophenol", "chloroacetonitrile", "sodium hydride", "formaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Protection of the amino group in 2-aminothiophenol with acetic anhydride and sodium acetate to form 2-acetamidothiophenol.", "Step 2: Alkylation of 2-acetamidothiophenol with chloroacetonitrile in the presence of sodium hydride to form 2-(2-cyanoethylthio)acetanilide.", "Step 3: Cyclization of 2-(2-cyanoethylthio)acetanilide with sulfuric acid to form 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid.", "Step 4: Esterification of 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid with ethanol and sulfuric acid to form ethyl 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylate.", "Step 5: Hydrolysis of ethyl 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylate with sodium hydroxide to form 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid.", "Step 6: Formylation of 5-(2-cyanoethyl)-1,3-thiazole-2-carboxylic acid with formaldehyde in the presence of sulfuric acid to form 5-formyl-1,3-thiazole-2-carboxylic acid.", "Step 7: Cyclization of 5-formyl-1,3-thiazole-2-carboxylic acid with sulfuric acid to form 5-formyl-1,3-thiazole-2-carbonitrile." ] } | |

Número CAS |

2090886-23-8 |

Fórmula molecular |

C5H2N2OS |

Peso molecular |

138.15 g/mol |

Nombre IUPAC |

5-formyl-1,3-thiazole-2-carbonitrile |

InChI |

InChI=1S/C5H2N2OS/c6-1-5-7-2-4(3-8)9-5/h2-3H |

Clave InChI |

JTPDWJFQRPVLCT-UHFFFAOYSA-N |

SMILES canónico |

C1=C(SC(=N1)C#N)C=O |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.